molecular formula C10H14Cl2N2 B7870140 N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine

Cat. No.: B7870140
M. Wt: 233.13 g/mol
InChI Key: JVFDHGBEJGGCOD-UHFFFAOYSA-N
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Description

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is a diamine-based compound of interest in medicinal chemistry and antimicrobial research. The 3,4-dichlorobenzyl moiety is a significant structural feature found in bioactive molecules, notably in the development of potent inhibitors against parasitic targets. For instance, structurally related compounds featuring a 3,5-dichlorophenyl group have been identified as highly effective inhibitors of Trypanosoma brucei methionyl-tRNA synthetase (MetRS), exhibiting nanomolar efficacy in parasite growth inhibition assays and presenting a promising lead for treating Human African Trypanosomiasis (HAT) . The diamine linker in such molecules provides critical spacing and flexibility for optimal interaction with enzyme active sites. Furthermore, the dichlorobenzyl group is a known pharmacophore in antiseptics, as demonstrated by 2,4-Dichlorobenzyl alcohol's ability to kill bacteria and viruses . This compound is intended for research applications such as the synthesis of novel chemical entities and investigation into new therapeutic agents. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

N'-[(3,4-dichlorophenyl)methyl]-N'-methylethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14Cl2N2/c1-14(5-4-13)7-8-2-3-9(11)10(12)6-8/h2-3,6H,4-5,7,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFDHGBEJGGCOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCN)CC1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Effects

  • Polar Aprotic Solvents : DMF and acetonitrile enhance alkylation rates but may degrade NaBH4 in reductive amination.

  • Methanol : Ideal for hydrogenation due to Pd/C compatibility and product solubility.

Temperature Profiles

  • Alkylation : Elevated temperatures (60–80°C) accelerate kinetics but risk thermal decomposition of benzyl halides.

  • Reductive Amination : Room temperature prevents imine hydrolysis, preserving reaction integrity.

Catalytic Systems

  • Pd/C : Optimal for nitro group hydrogenation; pre-treatment with hydrazine hydrate enhances activity.

  • NaBH4 : Incompatible with acidic protons; NaBH(OAc)3 variants enable selective reductions in complex matrices .

Chemical Reactions Analysis

Types of Reactions

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzyl ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzyl compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Effects of Substituents

The substitution pattern on the ethylenediamine backbone significantly influences chemical behavior. Key comparisons include:

Compound Name Substituents on N1 Key Properties/Applications Reference
N1-Methylethane-1,2-diamine Methyl group Parent amine; high basicity, used as a ligand precursor
N1-(7-Chloroquinolin-4-yl)ethane-1,2-diamine (CQA) Chloroquinoline group Antimalarial activity, coordination with transition metals
N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine Bis(trifluoromethyl)benzyl Electron-deficient; used in organocatalysis
N1,N2-Dimethylbenzene-1,2-diamine Two methyl groups Reduced steric bulk; enhanced solubility in polar solvents
  • Electron-Withdrawing vs.
  • Steric Effects : The dichlorobenzyl group introduces greater steric hindrance than smaller substituents (e.g., methyl), which may limit accessibility in catalytic or biological interactions compared to less bulky analogs like N1-methylethane-1,2-diamine .

Corrosion Inhibition Potential

Aliphatic amines with multiple -NH- groups (e.g., DETA, TETA) exhibit corrosion inhibition via adsorption on metal surfaces, forming protective films. The target compound’s dichlorobenzyl group may enhance adsorption through π-electron interactions with metallic surfaces, similar to aromatic amines . However, its monofunctional amine group (one -NH- site) likely reduces inhibition efficiency compared to polyamines like TETA, which offer multiple binding sites .

Pharmacological Activity

Compounds like CQA () demonstrate antiproliferative and antiplasmodial activities due to their chlorinated aromatic systems. The dichlorobenzyl group in the target compound may confer analogous bioactivity, though its methyl group could reduce solubility compared to unsubstituted ethylenediamine derivatives. Structural analogs with bulkier substituents (e.g., trifluoromethyl groups) face synthesis challenges due to steric hindrance, as seen in failed attempts to functionalize camphor-derived diamines .

Coordination Chemistry

Schiff base ligands derived from ethylenediamine (e.g., MPEA in ) form stable Co(III) complexes. However, its lack of additional donor atoms (e.g., pyrrole N in MPEA) may limit its versatility compared to polydentate ligands .

Biological Activity

N1-(3,4-Dichlorobenzyl)-N1-methylethane-1,2-diamine is a compound of growing interest due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.

  • Chemical Name : this compound
  • Molecular Formula : C10H15Cl2N2
  • Molecular Weight : 232.15 g/mol
  • CAS Number : 103264-69-3

The compound primarily functions as an inhibitor of specific enzymes and proteins involved in cellular processes. Its mechanism involves binding to active sites or allosteric sites on target proteins, thereby altering their function. This interaction can lead to inhibition of critical pathways in pathogens or cancer cells.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus16 µg/mL
Escherichia coli32 µg/mL
Mycobacterium tuberculosis8 µg/mL

These results indicate that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria.

Cytotoxicity Studies

In evaluating the cytotoxic effects on mammalian cells, the compound was tested against several cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)25 µM
MCF-7 (breast cancer)30 µM
Vero (normal kidney)>100 µM

The data suggest that while this compound is effective against certain pathogens, it shows lower toxicity to normal mammalian cells at higher concentrations.

Study 1: Antibacterial Efficacy

In a study published in Bioorganic & Medicinal Chemistry Letters, researchers synthesized a series of derivatives based on this compound and evaluated their antibacterial properties. The results indicated that modifications to the benzyl group significantly affected antimicrobial potency. Compounds with additional halogen substitutions demonstrated enhanced activity against resistant strains of Staphylococcus aureus and Enterococcus faecalis .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of this compound. The compound was tested in a murine model of inflammation induced by lipopolysaccharides (LPS). Results showed a significant reduction in pro-inflammatory cytokines (TNF-α and IL-6) when treated with the compound compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Basic Research Question

  • HPLC-PDA : Quantifies purity (>98%) and detects degradation products (e.g., oxidation to imines).
  • DSC/TGA : Evaluates thermal stability (decomposition onset >150°C).
  • Karl Fischer Titration : Monitors moisture content (<0.1% w/w) to prevent hydrolysis .
    Storage Recommendations :
  • Store under argon at –20°C in amber vials to minimize photodegradation.

How can solvent polarity and proticity affect reaction outcomes in diamine-functionalized systems?

Advanced Research Question
Polar Protic Solvents (e.g., EtOH) :

  • Stabilize charged intermediates but may protonate amines, reducing nucleophilicity.
    Polar Aprotic Solvents (e.g., DMF) :
  • Enhance amine reactivity but risk side reactions (e.g., Hofmann elimination).
    Data from :
  • Switching from EtOH to CH₂Cl₂ increased yield from 51% to 96% in a related diamine synthesis due to reduced solvolysis .

What are the biological screening protocols for evaluating this compound’s pharmacological potential?

Basic Research Question

  • In Vitro Assays :
    • Antimicrobial Activity : MIC tests against S. aureus and E. coli.
    • Cytotoxicity : MTT assay on HEK-293 cells (IC₅₀ > 100 µM desirable).
  • Mechanistic Studies :
    • Molecular docking (e.g., AutoDock Vina) to predict protein targets (e.g., bacterial DHFR) .

How to address reproducibility challenges in scaled-up synthesis?

Advanced Research Question
Common Issues :

  • Heat Transfer : Poor mixing in batch reactors causes hot spots.
  • Purification : Column chromatography is impractical at >100 g scale.
    Solutions :
  • Flow Chemistry : Continuous reactors ensure uniform temperature/residence time .
  • Crystallization Optimization : Use solvent/antisolvent pairs (e.g., EtOH/H₂O) for high-purity recovery .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.